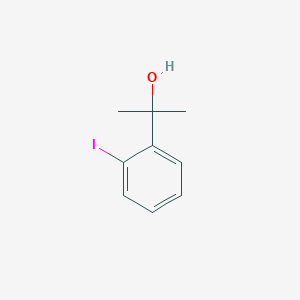

2-(2-Iodophenyl)propan-2-ol

説明

2-(2-Iodophenyl)propan-2-ol (CAS 69352-05-2) is a tertiary alcohol featuring an iodinated aromatic ring. Its molecular formula is C₉H₁₁IO, with a molecular weight of 262.09 g/mol . The compound is characterized by a bulky tert-alcohol group attached to a 2-iodophenyl moiety, which confers unique electronic and steric properties. It is widely utilized as a precursor in synthesizing hypervalent iodine reagents, such as fluoroiodanes, which are pivotal in electrophilic fluorination reactions .

特性

IUPAC Name |

2-(2-iodophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCRUZWIKKVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467643 | |

| Record name | 2-(2-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-05-2 | |

| Record name | 2-Iodo-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69352-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize 2-(2-Iodophenyl)propan-2-ol involves the Grignard reaction.

Magnesium Turnings Method: Another method involves the use of magnesium turnings and methyl iodide in diethyl ether.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Grignard reactions due to their efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .

化学反応の分析

Types of Reactions:

Substitution: The iodine atom, being a good leaving group, can undergo nucleophilic substitution reactions.

Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of an acid catalyst.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid (H2CrO4), potassium permanganate (KMnO4).

Nucleophiles: Hydroxyl (OH), amine (NH2), thiol (SH).

Catalysts: Acid catalysts for esterification reactions.

Major Products:

Ketones: Formed from the oxidation of the secondary alcohol group.

Substituted Compounds: Formed from nucleophilic substitution reactions.

Esters: Formed from esterification reactions.

科学的研究の応用

Chemistry: 2-(2-Iodophenyl)propan-2-ol is used as a building block in organic synthesis. It can be used to synthesize a variety of other compounds, including pharmaceuticals and materials.

Biology and Medicine: Due to its iodine content, this compound can be used as a labeling compound for tracing and positioning research in biological studies .

Industry: This compound is used in the production of drugs, pesticides, and dyes. Its unique chemical properties make it suitable for various industrial applications .

作用機序

The mechanism of action of 2-(2-Iodophenyl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the secondary alcohol group. The iodine atom can act as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation and esterification. These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications.

類似化合物との比較

Physicochemical Properties :

- Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent degradation .

- Safety : Classified under UN 3077 (environmental hazard), with hazard statements H302, H312, H315, H319, H332, and H335 .

- Synthesis : Prepared via Grignard reactions using magnesium and methyl iodide in ether, followed by oxirane ring-opening reactions .

Comparison with Similar Compounds

Structural Analogues with Heteroaromatic Substituents

2-(Thiophen-2-yl)propan-2-ol

- Structure : Replaces the iodophenyl group with a thiophene ring.

- Reactivity : The electron-rich thiophene enhances susceptibility to electrophilic substitution but lacks iodine’s leaving-group capability.

- Applications : Primarily used in synthetic organic chemistry; five synthetic routes are documented .

Methoxy-Substituted Derivatives

2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS 39507-96-5)

- Structure : Features two methoxy groups at the 3- and 5-positions of the phenyl ring.

- Properties :

- Molecular Weight : 196.24 g/mol (lighter than iodinated analogue).

- Solubility : Increased polarity due to methoxy groups enhances solubility in polar solvents.

- Applications : Used in peptide synthesis (e.g., DDZ-OH protecting group) .

| Parameter | 2-(2-Iodophenyl)propan-2-ol | 2-(3,5-Dimethoxyphenyl)propan-2-ol |

|---|---|---|

| Molecular Weight | 262.09 g/mol | 196.24 g/mol |

| Key Functional Groups | Iodo, tert-alcohol | Methoxy, tert-alcohol |

| Primary Use | Hypervalent iodine synthesis | Peptide protection |

| Hazard Class | UN 3077 | Not specified |

Halogenated Analogues

2-(2-Bromo-5-methyl-phenyl)propan-2-ol (CAS 1393477-32-1)

2-[2-(2-Chlorophenyl)phenyl]propan-2-ol (CAS 1393441-73-0)

- Structure : Biphenyl system with chlorine at the 2′-position.

- Properties :

Nitrogen-Containing Analogues

2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol (CAS 35175-14-5)

2-(2-Amino-5-iodophenyl)propan-2-ol (CAS 305799-73-9)

- Structure: Amino group at the 2-position of the iodophenyl ring.

- Reactivity: Amino group activates the ring for electrophilic substitution, contrasting with iodine’s electron-withdrawing effect.

- Applications : High-purity pharmaceutical intermediate .

Fluorinated Derivatives

1,1,1,3,3,3-Hexafluoro-2-(2-iodophenyl)propan-2-ol

- Structure : Hexafluoro groups adjacent to the tert-alcohol.

- Properties : Enhanced electronegativity stabilizes hypervalent iodine intermediates.

- Synthesis : Prepared via nucleophilic fluorination using TREAT-HF .

生物活性

2-(2-Iodophenyl)propan-2-ol, with the CAS number 69352-05-2, is an organic compound that has garnered interest in various fields including medicinal chemistry and biological research. This compound features a unique structure characterized by a phenolic group with an iodine substituent, which influences its biological activity and potential therapeutic applications.

- Molecular Formula : CHIO

- Molecular Weight : 262.09 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated several potential mechanisms of action, including enzyme inhibition and receptor modulation.

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes, thereby affecting metabolic pathways. For instance, studies have shown that iodine-containing compounds can interfere with enzyme activity due to their ability to form strong interactions within the active sites of enzymes.

-

Receptor Binding :

- This compound has been studied for its ability to bind to certain receptors, potentially acting as an agonist or antagonist. This binding can modulate cellular responses and influence physiological processes.

-

Anticancer Activity :

- Preliminary studies suggest that this compound may exhibit anticancer properties by disrupting cell proliferation pathways. The iodine atom's presence is hypothesized to enhance the compound's reactivity towards biological targets involved in cancer progression.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Table 1: Summary of Research Findings

Case Study: Anticancer Potential

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM, suggesting a dose-dependent response. The proposed mechanism involved apoptosis induction through mitochondrial pathways, highlighting the compound's potential as a lead candidate for further drug development.

Synthetic Routes and Applications

The synthesis of this compound typically involves the iodination of appropriate phenolic precursors followed by alkylation reactions. This compound serves as a valuable intermediate in organic synthesis and has applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting various diseases.

Table 2: Synthetic Routes

| Step | Description |

|---|---|

| Iodination | Introduction of iodine into the phenolic structure. |

| Alkylation | Reaction with propan-2-ol to form the final product. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。